Lauryl sulfate tris salt

概要

説明

Lauryl sulfate tris salt, also known as sodium this compound, is an anionic surfactant widely used in various industries. It is known for its ability to lower the surface tension of aqueous solutions, making it an effective detergent and emulsifier. This compound is commonly found in personal care products, pharmaceuticals, and industrial applications.

作用機序

- By doing so, it lowers the surface tension , allowing for easier spreading and mixing of the liquid .

- This alignment reduces the surface tension, facilitating processes like emulsification and wetting .

- Downstream effects include improved wetting, dispersion of ingredients, and enhanced cleaning action .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

生化学分析

Biochemical Properties

Lauryl sulfate tris salt plays a significant role in biochemical reactions. It acts as an emulsifying agent, modified-release agent, penetration enhancer, solubilizing agent, tablet, and capsule lubricant . It interacts with various enzymes, proteins, and other biomolecules, facilitating the dissolution of both polar and non-polar materials .

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function by acting as a surfactant, trapping oil and dirt so it can be rinsed away with water . It can cause irritation to the skin when used in high amounts or with long exposure times .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its amphiphilic properties. Its hydrocarbon tail combined with a polar “headgroup” gives the compound properties that make it useful as a detergent . It can interact with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been found to cause irritation, and this irritation subsides once the skin is no longer exposed to this compound . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

準備方法

Synthetic Routes and Reaction Conditions: Lauryl sulfate tris salt is typically synthesized through the sulfation of lauryl alcohol, followed by neutralization with trisodium phosphate. The reaction involves the following steps:

Sulfation: Lauryl alcohol is reacted with sulfur trioxide to form lauryl sulfate.

Neutralization: The resulting lauryl sulfate is then neutralized with trisodium phosphate to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfation reactors where lauryl alcohol is continuously fed and reacted with sulfur trioxide. The resulting product is then neutralized in a separate reactor with trisodium phosphate. The final product is purified and dried to obtain the desired form of this compound.

化学反応の分析

Types of Reactions: Lauryl sulfate tris salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it back to lauryl alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Lauryl alcohol.

Substitution: Various substituted lauryl compounds depending on the nucleophile used.

科学的研究の応用

Lauryl sulfate tris salt has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: It is employed in cell lysis buffers to disrupt cell membranes and release cellular contents.

Medicine: It is used in pharmaceutical formulations as an emulsifying agent and penetration enhancer.

Industry: It is used in detergents, cleaning agents, and personal care products for its foaming and cleaning properties.

類似化合物との比較

Sodium dodecyl sulfate: Another anionic surfactant with similar properties but different molecular structure.

Sodium laureth sulfate: A related compound with ethoxylated groups, providing different solubility and foaming characteristics.

Ammonium lauryl sulfate: Similar surfactant properties but with ammonium as the counterion.

Uniqueness: Lauryl sulfate tris salt is unique due to its specific combination of lauryl sulfate and trisodium phosphate, providing distinct properties such as enhanced solubility and stability in various formulations. Its ability to act as both a surfactant and emulsifier makes it versatile for a wide range of applications.

特性

IUPAC Name |

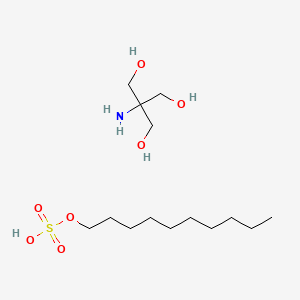

2-amino-2-(hydroxymethyl)propane-1,3-diol;decyl hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4S.C4H11NO3/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;5-4(1-6,2-7)3-8/h2-10H2,1H3,(H,11,12,13);6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVPKTHOBIZUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965270 | |

| Record name | Decyl hydrogen sulfate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50996-85-5 | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium decyl sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050996855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl hydrogen sulfate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。